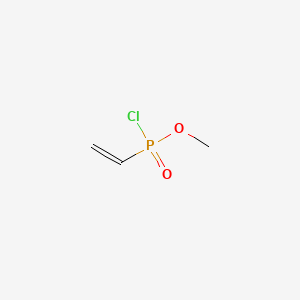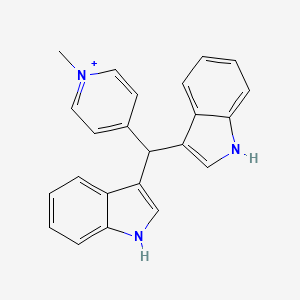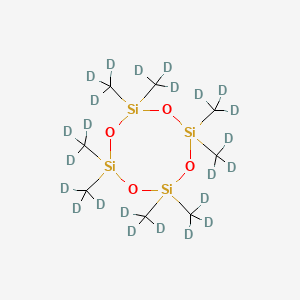
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine is a chemical compound with the molecular formula C16H36N2S4 and a molecular weight of 384.73 g/mol . It is characterized by the presence of four butyl groups attached to a tetrasulfane backbone, with two amine groups at the 1 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine typically involves the reaction of butylamine with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反应分析
Types of Reactions
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and disulfides.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst such as palladium or platinum.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various alkyl or aryl derivatives.
科学研究应用
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
N1,N1,N4,N4-Tetramethylbutane-1,4-diamine: Similar structure but with methyl groups instead of butyl groups.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Another similar compound with tetramethyl groups.
Uniqueness
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine is unique due to its tetrasulfane backbone and the presence of butyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not fulfill .
属性
分子式 |
C16H36N2S4 |
|---|---|
分子量 |
384.7 g/mol |
IUPAC 名称 |
N-butyl-N-[(dibutylamino)tetrasulfanyl]butan-1-amine |
InChI |
InChI=1S/C16H36N2S4/c1-5-9-13-17(14-10-6-2)19-21-22-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI 键 |
HHRYHTWCGDDMOX-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)SSSSN(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)
![3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13410434.png)
![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)



![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)



